ethyl 2-{[4-(2-methylphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetate ethyl 2-{[4-(2-methylphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Brand Name: Vulcanchem
CAS No.: 847403-06-9
VCID: VC4703805
InChI: InChI=1S/C21H20N4O3S2/c1-3-28-19(26)13-29-20-23-22-18(25(20)15-9-5-4-8-14(15)2)12-24-16-10-6-7-11-17(16)30-21(24)27/h4-11H,3,12-13H2,1-2H3
SMILES: CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2C)CN3C4=CC=CC=C4SC3=O
Molecular Formula: C21H20N4O3S2
Molecular Weight: 440.54

ethyl 2-{[4-(2-methylphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

CAS No.: 847403-06-9

Cat. No.: VC4703805

Molecular Formula: C21H20N4O3S2

Molecular Weight: 440.54

* For research use only. Not for human or veterinary use.

ethyl 2-{[4-(2-methylphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetate - 847403-06-9

Specification

CAS No. 847403-06-9
Molecular Formula C21H20N4O3S2
Molecular Weight 440.54
IUPAC Name ethyl 2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Standard InChI InChI=1S/C21H20N4O3S2/c1-3-28-19(26)13-29-20-23-22-18(25(20)15-9-5-4-8-14(15)2)12-24-16-10-6-7-11-17(16)30-21(24)27/h4-11H,3,12-13H2,1-2H3
Standard InChI Key BAPULDMHDZMORO-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2C)CN3C4=CC=CC=C4SC3=O

Introduction

Ethyl 2-{[4-(2-methylphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound with a CAS number of 847403-06-9. This compound belongs to the class of triazoles and incorporates a benzothiazole moiety, which is known for its diverse biological activities. The compound's structure suggests potential applications in pharmaceuticals, given the presence of functional groups that can interact with biological targets.

Synthesis

The synthesis of ethyl 2-{[4-(2-methylphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetate likely involves multi-step reactions. Common methods for synthesizing similar compounds include:

  • Condensation Reactions: Forming the triazole ring through condensation reactions involving hydrazine derivatives.

  • Alkylation: Introducing the benzothiazole moiety via alkylation reactions.

  • Sulfur Linkage Formation: Creating the sulfanyl linkage through nucleophilic substitution or addition reactions.

Biological Activity

While specific biological activity data for this compound are not available in the search results, compounds with similar structures (triazoles and benzothiazoles) often exhibit:

  • Antimicrobial Activity: Many triazoles are known for their antifungal properties.

  • Anticancer Activity: Some benzothiazoles have shown promise in inhibiting cancer cell growth.

  • Anti-inflammatory Activity: Certain triazole derivatives have demonstrated anti-inflammatory effects.

Future Research Directions

Given the compound's complex structure and potential for biological activity, future research should focus on:

  • In Vitro and In Vivo Studies: Evaluating the compound's efficacy and safety in biological systems.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activity or reduce toxicity.

  • Pharmacokinetic and Pharmacodynamic Analysis: Understanding how the compound is metabolized and interacts with biological targets.

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